3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-15-5-3-8-21-18(15)27-13-7-9-23(10-13)17(25)11-24-12-22-16-6-2-1-4-14(16)19(24)26/h1-6,8,12-13H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUUFQXMDLZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures starting from basic quinazoline and pyridine precursors:
The bromopyridine component is then introduced through a nucleophilic substitution reaction involving bromine and pyridine.
Industrial Production Methods: While laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimized conditions to ensure high yield and purity. This often involves advanced techniques like flow chemistry and continuous processing, allowing for controlled reaction environments and efficient production.
Types of Reactions
Oxidation: Can be oxidized using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction can be performed using lithium aluminum hydride, yielding various reduced derivatives.
Substitution: Nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines and thiols
Major Products
Oxidation typically yields N-oxide derivatives.
Reduction results in secondary amine derivatives.
Substitution reactions can yield a variety of functionalized pyrrolidine and quinazoline derivatives.
Scientific Research Applications
This compound has several research applications:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent in cancer treatment due to its antiproliferative properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: May interfere with signal transduction pathways or DNA replication processes, leading to its antiproliferative effects.
Comparison with Similar Compounds
Key Compounds for Comparison
6-Chloro-2-(2-(3-bromophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one (z13) Structure: Features a 3-bromophenoxy group on pyridin-3-yl and methyl groups at positions 3 and 8 of the quinazolinone core. Synthesis: Yield of 48.9% via nucleophilic substitution . Activity: Demonstrated moderate anti-inflammatory activity (edema inhibition: ~30%) .
(S,E)-1-(3-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione (50) Structure: Contains a pyrrolidin-1-yl group linked to a methoxyquinazolin-6-yl core and a fluoropyrimidine subunit. Synthesis: Low yield (17%) due to multi-step purification . Application: Designed as a covalent EGFR inhibitor, highlighting the role of pyrrolidine in target engagement .
2-Amino-6-(3-(methylsulfinyl)phenyl)-3-(6-(trifluoromethyl)pyridin-3-yl)quinazolin-4(3H)-one (47) Structure: Substituted with a trifluoromethylpyridinyl group and sulfinylphenyl moiety. Synthesis: 56% yield via Suzuki coupling; purity >97% . Properties: Enhanced metabolic stability due to the trifluoromethyl group .
6-[3-(Pyridin-2-yl)-2-(trifluoromethyl)phenoxy]-1-(2,4,6-trifluorobenzyl)quinazolin-4(1H)-one (1O0) Structure: Includes a trifluoromethylphenoxy group and fluorobenzyl substitution. Properties: High aromaticity and halogen content, suggesting strong target binding .
Comparative Analysis Table
Mechanistic and Functional Insights
- Halogen Effects : Bromine in the target compound and z13 may enhance hydrophobic interactions in binding pockets, whereas trifluoromethyl groups (e.g., in 47 and 1O0) improve metabolic stability and electron-withdrawing effects .
- Synthetic Challenges : Low yields in compounds like 50 highlight the difficulty of multi-step syntheses involving sensitive functional groups (e.g., fluoropyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
